N-(4-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

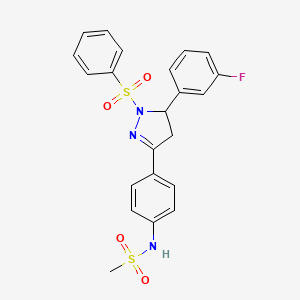

This compound features a dihydro-1H-pyrazole core substituted at position 5 with a 3-fluorophenyl group, at position 1 with a phenylsulfonyl moiety, and at position 3 with a para-substituted phenyl ring bearing a methanesulfonamide group.

Properties

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4S2/c1-31(27,28)25-19-12-10-16(11-13-19)21-15-22(17-6-5-7-18(23)14-17)26(24-21)32(29,30)20-8-3-2-4-9-20/h2-14,22,25H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPSCQDRBWQPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.

Attachment of the phenylsulfonyl group: This is typically done using sulfonyl chloride in the presence of a base such as pyridine.

Final coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights key structural differences and similarities with analogs from the evidence:

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl group in 4n increases melting point (109–110°C) compared to 4af (69–70°C) , likely due to enhanced intermolecular interactions. The 3-fluorophenyl group in the target compound may similarly elevate thermal stability.

- Sulfonamide Variations : Methanesulfonamide (target) and ethanesulfonamide ( ) differ in alkyl chain length, affecting solubility and steric bulk.

- Aromatic Substitution: The 4-dimethylaminophenyl group in introduces strong electron-donating effects, contrasting with the electron-withdrawing 3-fluorophenyl in the target compound.

Spectroscopic and Analytical Data

- NMR Trends: Aromatic protons in 4af resonate at 7.35–7.50 ppm, while the trifluoromethyl-substituted 4n shows upfield shifts (7.11 ppm) due to electron-withdrawing effects. The target compound’s 3-fluorophenyl group may similarly deshield adjacent protons.

HRMS Validation : Compound 4n shows a precise HRMS match (calc. 573.1179, found 573.1176), underscoring the reliability of synthetic protocols for sulfonamide-pyrazole hybrids.

Biological Activity

N-(4-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group and a phenylmethanesulfonamide moiety. Its molecular formula is C18H18FN3O3S, indicating a significant molecular weight and structural complexity. The presence of the fluorophenyl group enhances its lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The cyclization of a hydrazine derivative with an appropriate diketone.

- Substitution Reactions : Introduction of the acetyl and fluorophenyl groups onto the pyrazole ring.

- Coupling with Methanesulfonamide : Final coupling with phenylmethanesulfonamide using coupling reagents like EDCI in the presence of a base.

Antioxidant and Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. Molecular docking simulations have shown that these compounds interact favorably with biological targets involved in oxidative stress and inflammation pathways .

Anticancer Potential

The pyrazole derivatives are known for their anticancer properties. Research suggests that compounds containing the pyrazole nucleus can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Preliminary evaluations have shown that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria .

Case Studies

- Molecular Docking Studies : A study utilized molecular docking to assess the binding affinity of this compound to several protein targets associated with cancer and inflammation. The results indicated strong binding interactions, suggesting potential efficacy as an anti-inflammatory or anticancer agent .

- In Vivo Studies : In animal models, similar compounds have demonstrated reduced tumor size and improved survival rates when administered alongside conventional chemotherapy agents, highlighting their potential as adjunct therapies in cancer treatment .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C18H18FN3O3S |

| Molecular Weight | 363.41 g/mol |

| Lipophilicity (LogP) | 4.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 10 |

| Rotatable Bonds | 7 |

Q & A

Q. What are the key steps in synthesizing N-(4-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis involves multi-step organic reactions:

- Step 1 : Suzuki-Miyaura coupling to attach the 3-fluorophenyl group to a pyrazole intermediate using palladium catalysts and aryl halides .

- Step 2 : Sulfonylation of the pyrazole nitrogen with phenylsulfonyl chloride under basic conditions (e.g., triethylamine) .

- Step 3 : Introduction of the methanesulfonamide group via nucleophilic substitution with methanesulfonyl chloride .

Characterization : - HPLC monitors reaction progress and purity (>95% target compound) .

- NMR (¹H/¹³C) confirms structural integrity, e.g., identifying sulfonamide proton signals at δ 3.0–3.5 ppm and pyrazole ring protons at δ 5.5–6.5 ppm .

- Mass spectrometry validates molecular weight (e.g., m/z ≈ 503.56 for [M+H]⁺) .

Q. Which analytical techniques are critical for confirming the compound’s structural and chemical properties?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., sulfonamide S=O interactions) .

- FT-IR spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 1550–1650 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C, indicating suitability for high-temperature reactions) .

Q. How is the compound’s biological activity initially screened in academic research?

Methodological Answer:

- In vitro enzyme assays : Test inhibition of targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .

- Cell-based models : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines via MTT assays) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

- Binding studies : Surface plasmon resonance (SPR) quantifies affinity (KD) for receptors like G-protein-coupled receptors .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across studies?

Methodological Answer: Contradictions often arise due to structural analogs, assay conditions, or impurities. Strategies include:

- Purity validation : Re-analyze compound batches via HPLC and LC-MS to rule out degradation/byproducts .

- Structural analogs : Compare activity of derivatives (e.g., replacing 3-fluorophenyl with 4-methylphenyl) to identify pharmacophores .

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) .

Q. What computational methods support the design of derivatives with enhanced activity?

Methodological Answer:

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance COX-2 inhibition .

- Molecular docking : Simulate binding poses in enzyme active sites (e.g., COX-2’s hydrophobic channel). Pyrazole and sulfonamide moieties often anchor the compound via H-bonds .

- MD simulations : Predict stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst loading) via factorial design. For Suzuki coupling, optimal Pd(PPh₃)₄ loading is 2–5 mol% in ethanol/water at 80°C .

- Flow chemistry : Continuous processing improves heat/mass transfer, reducing side reactions (e.g., over-sulfonylation) .

- Work-up optimization : Use liquid-liquid extraction (ethyl acetate/water) followed by recrystallization (ethanol/hexane) for >90% purity .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Enzyme kinetics : Measure Km and Vmax shifts in target enzymes (e.g., COX-2) to distinguish competitive vs. non-competitive inhibition .

- Gene knockout models : CRISPR/Cas9-edited cell lines (e.g., COX-2⁻/⁻) confirm target specificity .

- Metabolomics : LC-MS profiles of prostaglandin E₂ (PGE₂) levels in treated vs. untreated cells quantify downstream effects .

Q. How do researchers address variability in spectroscopic data during structural characterization?

Methodological Answer:

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare to crystallographic data .

- Dynamic NMR : Resolve conformational exchange (e.g., pyrazole ring puckering) by variable-temperature ¹H NMR .

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to clarify ambiguous signals in crowded spectra .

Q. What methodologies enable comparative studies with structurally related analogs?

Methodological Answer:

- Parallel synthesis : Prepare derivatives with systematic substituent variations (e.g., F, Cl, OCH₃ at phenyl positions) .

- Bioactivity clustering : PCA analysis groups compounds by IC₅₀ profiles across multiple assays to identify SAR trends .

- Crystallographic overlay : Superimpose X-ray structures to compare binding modes (e.g., sulfonamide orientation in COX-2) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility or stability data in literature?

Methodological Answer:

- Contextual factors : Note solvent systems (e.g., DMSO vs. aqueous buffer) and temperature. The compound may degrade in DMSO >72 hours .

- Reproducibility : Replicate experiments using identical protocols (e.g., USP dissolution apparatus for solubility tests) .

- Advanced analytics : Use TGA-DSC to detect polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.